N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride
Overview
Description
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl It is a derivative of pyridine and is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One common approach is the catalytic hydrogenation of 4-pyridinecarboxaldehyde in the presence of methylamine and a suitable catalyst such as palladium on carbon. This method allows for the continuous production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or reduced forms.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.
N-Methyl-2-(pyridin-2-yl)ethanamine: Similar structure with the pyridine ring substituted at the 2-position instead of the 4-position.
Uniqueness
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and its ability to participate in a variety of chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-methyl-2-pyridin-4-ylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-9-5-2-8-3-6-10-7-4-8;/h3-4,6-7,9H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTSFMKKQHQDRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-49-6 | |
Record name | 4-Pyridineethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15430-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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